molecular formula C5H8BrCl3 B14742439 3-Bromo-1,1,1-trichloro-2-methylbutane CAS No. 6291-33-4

3-Bromo-1,1,1-trichloro-2-methylbutane

Cat. No.: B14742439
CAS No.: 6291-33-4
M. Wt: 254.4 g/mol
InChI Key: GGLUIKUWBLTLKN-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trichloro-2-methylbutane is an organic compound with the molecular formula C5H8BrCl3 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,1-trichloro-2-methylbutane typically involves the halogenation of 2-methylbutane. The process can be carried out through the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trichloro-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.

    Elimination: Strong bases like KOH or NaOEt in ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3.

    Reduction: Reducing agents like LiAlH4 or NaBH4.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

3-Bromo-1,1,1-trichloro-2-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trichloro-2-methylbutane involves its interaction with nucleophiles and bases. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methylbutane: A similar compound with a different halogenation pattern.

    2-Bromo-2-methylbutane: Another halogenated butane with bromine at a different position.

    1,1,1-Trichloro-2-methylbutane: A compound with only chlorine atoms and no bromine.

Uniqueness

3-Bromo-1,1,1-trichloro-2-methylbutane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to compounds with only one type of halogen .

Properties

CAS No.

6291-33-4

Molecular Formula

C5H8BrCl3

Molecular Weight

254.4 g/mol

IUPAC Name

3-bromo-1,1,1-trichloro-2-methylbutane

InChI

InChI=1S/C5H8BrCl3/c1-3(4(2)6)5(7,8)9/h3-4H,1-2H3

InChI Key

GGLUIKUWBLTLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Br)C(Cl)(Cl)Cl

Origin of Product

United States

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